5-(3-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-(3-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with nitriles in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyrrole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
Biologically, oxadiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. They can interact with biological targets such as enzymes or receptors.
Medicine
In medicine, these compounds may be explored for their potential therapeutic effects. They can be part of drug discovery programs aimed at finding new treatments for diseases.
Industry
Industrially, oxadiazole compounds can be used in the development of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-(3-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1,2,4-oxadiazole: A simpler analog with similar structural features.
3-(4-methoxyphenyl)-5-(4-pyridyl)-1,2,4-oxadiazole: Another derivative with different substituents.
Uniqueness
5-(3-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is unique due to the presence of both methoxy and pyrrole substituents, which can influence its chemical reactivity and biological activity. These features may make it more versatile in various applications compared to simpler analogs.
Properties
Molecular Formula |
C19H15N3O2 |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H15N3O2/c1-23-17-6-4-5-15(13-17)19-20-18(21-24-19)14-7-9-16(10-8-14)22-11-2-3-12-22/h2-13H,1H3 |
InChI Key |
DOFOKLSJSFEIFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4 |
Origin of Product |
United States |
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